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Compound of Interest

Compound Name: PEG 23 lauryl ether

Cat. No.: B15546263 Get Quote

For researchers, scientists, and drug development professionals, the removal of detergents

such as Brij 35 is a critical step in protein purification to ensure the integrity and functionality of

the final protein product. Brij 35, a non-ionic detergent, is widely used for cell lysis and protein

solubilization. However, its presence can interfere with downstream applications like mass

spectrometry, immunoassays, and structural analysis. This guide provides a comprehensive

comparison of common Brij 35 removal techniques, supported by experimental data and

detailed protocols.

Comparison of Brij 35 Removal Efficiency
The efficiency of Brij 35 removal and the subsequent recovery of the target protein are key

performance indicators for any detergent removal method. The following table summarizes the

performance of four common techniques: Affinity Chromatography, Dialysis, Size Exclusion

Chromatography, and Trichloroacetic Acid (TCA)/Acetone Precipitation.
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Technique
Brij 35
Removal
Efficiency (%)

Protein
Recovery (%)

Key
Advantages

Key
Disadvantages

Affinity

Chromatography

>95% (for 1%

Brij 35)[1][2]
~97%[1]

High efficiency,

high protein

recovery, speed

(<15 minutes)[2]

Resin-

dependent,

potential for non-

specific binding.

Dialysis
Variable,

generally low

Protein-

dependent

Simple setup,

gentle on

proteins.

Time-consuming,

inefficient for

detergents with

large micelles

like Brij 35.[1][3]

Size Exclusion

Chromatography

Protein and

micelle size

dependent

Variable,

potential for

protein loss[4]

Can be effective

if protein and

micelle sizes

differ

significantly.[5]

Co-elution of

protein and

detergent is

common, leading

to poor removal.

[3]

TCA/Acetone

Precipitation
High

Variable (50% to

>90%)[6][7]

Effective for

concentrating

samples and

removing various

contaminants.[8]

Can cause

irreversible

protein

denaturation and

loss.[6][9]

Experimental Methodologies and Workflows
Detailed and reproducible experimental protocols are essential for successful detergent

removal. Below are the methodologies for the compared techniques.

Affinity Chromatography using Detergent Removal
Resin
This method utilizes a specialized resin with a high affinity for detergent molecules. The protein

sample containing Brij 35 is passed through a spin column containing the resin, which binds
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the detergent, allowing the purified protein to be collected in the flow-through.

Experimental Protocol:

Column Equilibration: Equilibrate the detergent removal spin column by washing it with a

buffer compatible with the protein of interest.

Sample Loading: Apply the protein sample containing Brij 35 to the center of the resin bed.

Incubation: Incubate the column for a short period (typically 2-5 minutes) at room

temperature to allow the resin to bind the detergent.

Elution: Centrifuge the column to collect the detergent-depleted protein sample.

Below is a visual representation of the affinity chromatography workflow.
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Affinity Chromatography Workflow

Dialysis
Dialysis is a process where the selective diffusion of molecules across a semi-permeable

membrane is used to separate molecules based on size. For detergent removal, the protein-

detergent solution is placed in a dialysis bag or cassette with a specific molecular weight cut-off

(MWCO) and dialyzed against a large volume of detergent-free buffer.
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Experimental Protocol:

Membrane Preparation: Hydrate the dialysis membrane in the dialysis buffer.

Sample Loading: Load the protein sample into the dialysis bag/cassette and seal it.

Dialysis: Immerse the sealed bag/cassette in a large volume of dialysis buffer (at least 200

times the sample volume). Stir the buffer gently.

Buffer Exchange: Change the dialysis buffer several times (e.g., after 2-4 hours, and then

overnight) to ensure efficient removal of the detergent.

Sample Recovery: Carefully remove the protein sample from the dialysis bag/cassette.

The workflow for the dialysis process is illustrated below.
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Dialysis Workflow

Size Exclusion Chromatography (SEC)
Size exclusion chromatography separates molecules based on their size as they pass through

a column packed with a porous resin. Larger molecules that are excluded from the pores of the

resin travel a shorter path and elute first, while smaller molecules that enter the pores travel a

longer path and elute later.
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Experimental Protocol:

Column Equilibration: Equilibrate the SEC column with a buffer suitable for the protein.

Sample Loading: Apply the protein-detergent sample to the top of the column.

Elution: Elute the sample with the equilibration buffer.

Fraction Collection: Collect fractions as they elute from the column.

Analysis: Analyze the fractions to identify those containing the purified protein, free of

detergent.

The general workflow for size exclusion chromatography is depicted below.
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Size Exclusion Chromatography Workflow

Trichloroacetic Acid (TCA)/Acetone Precipitation
This method involves the precipitation of proteins from a solution using TCA, followed by

washing the protein pellet with acetone to remove the TCA and other contaminants, including

detergents.

Experimental Protocol:

Precipitation: Add ice-cold TCA to the protein sample to a final concentration of 10-20%.

Incubate on ice.
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Pelleting: Centrifuge the sample to pellet the precipitated protein.

Washing: Carefully discard the supernatant and wash the protein pellet with cold acetone.

Repelleting: Centrifuge again to pellet the protein and discard the acetone. Repeat the wash

step if necessary.

Drying: Air-dry the protein pellet to remove any residual acetone.

Resuspension: Resuspend the protein pellet in a suitable buffer.

The workflow for TCA/Acetone precipitation is shown below.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15546263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Protein Sample
with Brij 35

Add Cold TCA
(10-20% final conc.)

Incubate on Ice

Centrifuge to
Pellet Protein

Wash Pellet with
Cold Acetone

Centrifuge and
Discard Supernatant

Air-dry Pellet

Resuspend Protein
in Buffer

End

Click to download full resolution via product page

TCA/Acetone Precipitation Workflow
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Conclusion
The choice of Brij 35 removal technique depends on the specific requirements of the

downstream application, the properties of the protein of interest, and the desired balance

between removal efficiency, protein recovery, and experimental time. For high efficiency and

protein recovery with a rapid protocol, affinity chromatography using specialized detergent

removal resins is the most effective method.[1][2] While dialysis and size exclusion

chromatography are gentler on proteins, their effectiveness for removing Brij 35 is limited due

to its large micelle size.[1][3] TCA/acetone precipitation is a robust method for removing various

contaminants but carries a significant risk of protein denaturation and loss.[6][8][9] Therefore,

for applications where protein integrity and recovery are paramount, affinity-based methods are

highly recommended.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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